molecular formula C12H10BrClN2OS2 B12988218 4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide

4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide

Cat. No.: B12988218
M. Wt: 377.7 g/mol
InChI Key: OVRNOHABBASUSV-UHFFFAOYSA-N
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Description

4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring substituted with bromine, chlorine, and a dimethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Bromine and Chlorine Substituents: Bromination and chlorination reactions are carried out using bromine and chlorine reagents under controlled conditions.

    Attachment of the Dimethylthio Group: The dimethylthio group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Steps: Including crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: Modulating their activity and affecting cellular processes.

    Interfering with Cellular Pathways: Disrupting key biochemical pathways involved in cell growth, proliferation, or survival.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: A related compound with similar halogen substituents.

    N-(4-bromo-2,3-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide: Another thiazole derivative with similar structural features.

Uniqueness

4-Bromo-2-((4-chlorophenyl)thio)-N,N-dimethylthiazole-5-carboxamide is unique due to its specific combination of substituents on the thiazole ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H10BrClN2OS2

Molecular Weight

377.7 g/mol

IUPAC Name

4-bromo-2-(4-chlorophenyl)sulfanyl-N,N-dimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H10BrClN2OS2/c1-16(2)11(17)9-10(13)15-12(19-9)18-8-5-3-7(14)4-6-8/h3-6H,1-2H3

InChI Key

OVRNOHABBASUSV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(N=C(S1)SC2=CC=C(C=C2)Cl)Br

Origin of Product

United States

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